molecular formula C3H6N2O B10760708 2-Aminoprop-2-enamide

2-Aminoprop-2-enamide

Cat. No.: B10760708
M. Wt: 86.09 g/mol
InChI Key: IUMRWGYGZHKZKF-UHFFFAOYSA-N
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Description

2-Aminoprop-2-enamide is an organic compound belonging to the class of alpha amino acid amides. It is characterized by its unique structure, which includes an amide group and an enamine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoprop-2-enamide can be synthesized through several methods. One notable method involves the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simplicity and broad substrate scope.

Industrial Production Methods: Industrial production of this compound typically involves the isomerization of N-allyl amides. This method enables the synthesis of geometrically defined enamides with exceptional selectivity . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imides and nitriles.

    Reduction: Chiral aliphatic amines.

    Substitution: A wide range of substituted enamides and related compounds.

Scientific Research Applications

2-Aminoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminoprop-2-enamide involves its reactivity as an enamine. The compound’s nitrogen center, tempered with an electron-withdrawing group, exhibits reactivity similar to classical olefins . This reactivity allows it to participate in various catalytic processes, including reductive hydroalkylation and electrophilic activation.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of an amide group and an enamine functionality. This dual functionality provides it with exceptional reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-aminoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2(4)3(5)6/h1,4H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRWGYGZHKZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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